5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C19H13ClN6O4 and its molecular weight is 424.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research has focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives due to their potential biological activities. For instance, studies have shown methods for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against influenza A virus (subtype H5N1) among the synthesized compounds (Hebishy et al., 2020). This highlights the relevance of such compounds in developing antiviral agents.
Antimicrobial and Antitumor Activities
Some novel series of 2-azetidinone derivatives integrated with pyrazole moieties have been synthesized and shown excellent yields and antimicrobial activities against pathogenic bacteria such as S. aureus and E. coli, indicating their potential as antimicrobial agents (Idrees et al., 2020). Additionally, benzothiazole derivatives have been developed as potent antitumor agents, suggesting the utility of pyrazolo[3,4-d]pyrimidine derivatives in cancer research (Yoshida et al., 2005).
properties
IUPAC Name |
5-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O4/c1-11-2-5-13(6-3-11)25-17-15(9-22-25)19(28)24(10-21-17)23-18(27)14-8-12(20)4-7-16(14)26(29)30/h2-10H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRISWUPYMMVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
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